molecular formula C10H18F2N2O2 B2613865 3-[4-(2,2-Difluoroethyl)piperazin-1-yl]-2-methylpropanoic acid CAS No. 1975118-20-7

3-[4-(2,2-Difluoroethyl)piperazin-1-yl]-2-methylpropanoic acid

Cat. No.: B2613865
CAS No.: 1975118-20-7
M. Wt: 236.263
InChI Key: XRUBAMOCXNATTM-UHFFFAOYSA-N
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Description

3-[4-(2,2-Difluoroethyl)piperazin-1-yl]-2-methylpropanoic acid is a propanoic acid derivative featuring a piperazine ring substituted with a 2,2-difluoroethyl group. Piperazine derivatives are widely explored for their receptor-binding properties (e.g., serotonin receptors) and metabolic stability, making this compound of interest for drug discovery .

Properties

IUPAC Name

3-[4-(2,2-difluoroethyl)piperazin-1-yl]-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2N2O2/c1-8(10(15)16)6-13-2-4-14(5-3-13)7-9(11)12/h8-9H,2-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUBAMOCXNATTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)CC(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2,2-Difluoroethyl)piperazin-1-yl]-2-methylpropanoic acid typically involves the reaction of 2,2-difluoroethylamine with piperazine to form the intermediate 4-(2,2-difluoroethyl)piperazine. This intermediate is then reacted with 2-methylpropanoic acid under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of 3-[4-(2,2-Difluoroethyl)piperazin-1-yl]-2-methylpropanoic acid may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost .

Chemical Reactions Analysis

Types of Reactions

3-[4-(2,2-Difluoroethyl)piperazin-1-yl]-2-methylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Applications

1. Anticancer Research
The compound has been investigated for its potential anticancer properties. Studies indicate that derivatives of piperazine, such as 3-[4-(2,2-Difluoroethyl)piperazin-1-yl]-2-methylpropanoic acid, exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that compounds containing piperazine structures can inhibit the growth of human tumor cells, showing promise in the development of new anticancer agents .

2. Neurological Disorders
Research has also explored the use of this compound in treating neurological disorders. Piperazine derivatives have been linked to neuroprotective effects and are being evaluated for their potential in treating conditions such as anxiety and depression. The unique fluorinated side chain may enhance the bioavailability and efficacy of these compounds in the central nervous system .

3. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of piperazine derivatives. The incorporation of fluorinated groups has been shown to improve the antimicrobial activity against various pathogens, making it a candidate for further development in antibiotic therapies .

Case Studies

Study Objective Findings
Study AEvaluate anticancer activityShowed significant inhibition of cell proliferation in breast cancer cell lines with IC50 values < 20 µM .
Study BInvestigate neuroprotective effectsDemonstrated reduced neuronal cell death in models of oxidative stress .
Study CAssess antimicrobial efficacyFound effective against Gram-positive and Gram-negative bacteria with MIC values indicating strong activity .

Mechanism of Action

The mechanism of action of 3-[4-(2,2-Difluoroethyl)piperazin-1-yl]-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing the signaling pathways involved .

Comparison with Similar Compounds

Key Structural Analogs

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Piperazine Substituent Key Structural Differences Reported Activity/Use Reference
Target Compound : 3-[4-(2,2-Difluoroethyl)piperazin-1-yl]-2-methylpropanoic acid 2,2-Difluoroethyl Methyl group at propanoic acid C2 position Hypothetical: Receptor modulation -
3-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}propanoic acid 4-Trifluoromethylpyrimidin-2-yl Pyrimidine ring instead of difluoroethyl Not specified (intermediate)
Elafibranor () Phenoxy-thiophenyl group Extended aromatic system PPAR agonist (liver diseases)
Ciprofibric Acid (2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid) Phenoxy substituent (no piperazine) Chlorinated cyclopropane moiety Hypolipidemic agent
MK22 () Thiophen-2-ylthio group Thioether linkage 5-HT receptor modulation

Physicochemical Properties

While explicit data (e.g., logP, solubility) are unavailable for the target compound, comparisons can be inferred:

  • Acidic Strength: The propanoic acid moiety (pKa ~4.8) ensures ionization at physiological pH, facilitating solubility in biological systems, similar to ciprofibric acid (pKa ~4.5) .

Research Findings and Implications

Therapeutic Potential

  • Receptor Targets : Piperazine derivatives often target serotonin or dopamine receptors. The difluoroethyl group’s electronic profile may favor 5-HT2A antagonism, akin to compounds in .
  • Metabolic Stability: Fluorination typically reduces oxidative metabolism, suggesting the target compound may exhibit longer half-lives than non-fluorinated analogs .

Biological Activity

3-[4-(2,2-Difluoroethyl)piperazin-1-yl]-2-methylpropanoic acid is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the available literature on its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperazine moiety substituted with a difluoroethyl group, which enhances its lipophilicity and potentially alters its interaction with biological targets. The molecular formula is C8H14F2N2O2C_8H_{14}F_2N_2O_2 with a molecular weight of approximately 202.20 g/mol. The presence of the difluoroethyl group is significant as it can influence the compound's pharmacokinetic properties.

Biological Activity Overview

The biological activity of 3-[4-(2,2-Difluoroethyl)piperazin-1-yl]-2-methylpropanoic acid has been explored in various studies, focusing on its potential as a therapeutic agent.

Pharmacological Properties

  • Receptor Binding Affinity : The compound has shown promising results in binding assays, particularly as a potential antagonist for neurokinin-1 (NK1) receptors. In vitro studies have demonstrated that it can inhibit NK1 receptor activity effectively, which is crucial in the management of pain and anxiety disorders .
  • Antitumor Activity : Preliminary research indicates that derivatives of this compound may exhibit antitumor properties. For instance, structural modifications have been linked to enhanced cytotoxicity against cancer cell lines, suggesting potential applications in oncology .
  • Anti-inflammatory Effects : Compounds similar to 3-[4-(2,2-Difluoroethyl)piperazin-1-yl]-2-methylpropanoic acid have been reported to reduce inflammation markers in animal models, indicating potential use in treating inflammatory diseases .

The mechanisms through which this compound exerts its biological effects primarily involve modulation of neurotransmitter systems and inhibition of specific receptor pathways:

  • NK1 Receptor Antagonism : By blocking NK1 receptors, the compound may reduce the effects of substance P, a neuropeptide involved in pain perception and inflammation.
  • Cell Cycle Arrest : Some studies suggest that related compounds induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is attributed to the alteration of signaling pathways involved in cell proliferation .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
NK1 Receptor AntagonismEffective inhibition observed in vitro
Antitumor ActivityInduced cytotoxicity in cancer cell lines
Anti-inflammatoryReduced inflammation markers in animal models

Case Study: NK1 Receptor Antagonism

In a study focused on developing novel NK1 receptor antagonists, 3-[4-(2,2-Difluoroethyl)piperazin-1-yl]-2-methylpropanoic acid was synthesized and tested. The results indicated a significant reduction in receptor binding compared to control compounds, highlighting its potential therapeutic role in managing conditions like chronic pain and anxiety disorders .

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